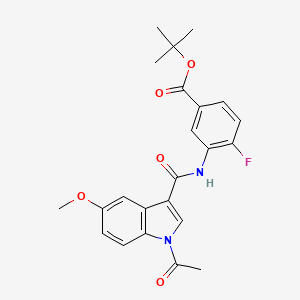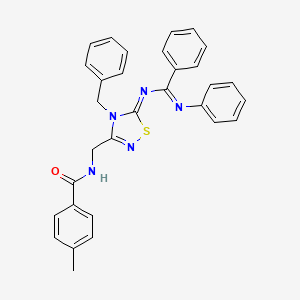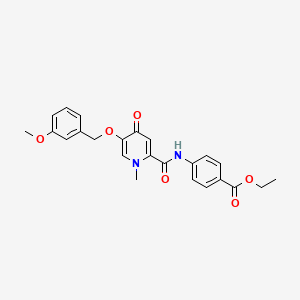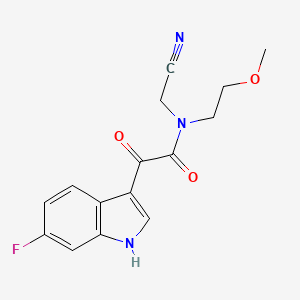
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), a thiophene-2-carboxylate group (a five-membered ring containing four carbon atoms and a sulfur atom), and an ethoxyphenoxy group (a phenyl ring with an ether linkage). These groups are common in many biologically active compounds and materials .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxylate group in the thiophene ring could potentially undergo reactions with acids or bases, and the chromen-7-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the molecule .科学的研究の応用
Synthesis and Antimicrobial Activity
Chromene derivatives have been synthesized through environmentally friendly processes and evaluated for their antimicrobial properties. For instance, a study reports the synthesis of novel chromone-pyrimidine coupled derivatives showing significant antibacterial and antifungal activities, suggesting their potential as oral drug candidates due to good oral drug-like properties and non-toxic nature upon in vivo testing (Tiwari et al., 2018).
Chemical Synthesis Techniques
Efficient synthetic methods have been developed for chromene derivatives, showcasing the atom economical synthesis of medicinally promising compounds. For example, one study outlines a one-pot, solvent-free synthesis method for densely functionalized 4H-chromene derivatives, indicating their potential in drug development (Boominathan et al., 2011).
Electrochemical Studies
Research has also focused on the electrochemical properties of polymers derived from thiophene and chromene units, exploring their applications in electrochromic devices. A particular study synthesizes thiophene-based monomers functionalized with chromophore groups like azobenzene, coumarine, and fluorescein, to investigate their conducting polymers' electrochemical and spectroelectrochemical characteristics (Yigit et al., 2014).
Photochemical Applications
Another area of interest is the photochemical synthesis of chromene derivatives, where research has delved into creating compounds with specific optical properties for potential use in covert marking pigments. This research demonstrates the high yield of chromene compounds through photochemical methods and investigates their photophysical properties (Ulyankin et al., 2021).
Organic Chemistry and Catalysis
The catalytic synthesis of chromene derivatives also represents a significant research interest, with studies detailing methods for creating these compounds through redox-neutral C-H activation and annulation cascades. This approach demonstrates an efficient synthesis of chromene carboxylic acids, showcasing the versatility of chromene derivatives in organic synthesis (Zhou et al., 2018).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves the condensation of 2-ethoxyphenol with ethyl bromoacetate to form ethyl 2-ethoxyphenylacetate. This intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent such as DCC to form ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate. Finally, this intermediate is cyclized with 4-hydroxycoumarin in the presence of a Lewis acid catalyst to form the target compound.", "Starting Materials": [ "2-ethoxyphenol", "ethyl bromoacetate", "thiophene-2-carboxylic acid", "4-hydroxycoumarin", "coupling agent (e.g. DCC)", "Lewis acid catalyst" ], "Reaction": [ "2-ethoxyphenol + ethyl bromoacetate -> ethyl 2-ethoxyphenylacetate", "ethyl 2-ethoxyphenylacetate + thiophene-2-carboxylic acid + coupling agent -> ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate", "ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate + 4-hydroxycoumarin + Lewis acid catalyst -> 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate" ] } | |
CAS番号 |
637751-39-4 |
分子式 |
C22H16O6S |
分子量 |
408.42 |
IUPAC名 |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H16O6S/c1-2-25-16-6-3-4-7-17(16)28-19-13-26-18-12-14(9-10-15(18)21(19)23)27-22(24)20-8-5-11-29-20/h3-13H,2H2,1H3 |
InChIキー |
QZTZWMFWLLPUMG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)
![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)




![3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465897.png)

